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Compound of Interest

Compound Name: 12H-Benzofuro[2,3-a]carbazole

Cat. No.: B8117167 Get Quote

An In-depth Technical Guide to the Structural Isomers of C18H11NO: The Carbazolone

Scaffold and its Therapeutic Potential

Introduction
In the landscape of modern drug discovery and development, the exploration of novel chemical

entities is paramount. The molecular formula C18H11NO represents a fascinating area of

chemical space, characterized by a high degree of unsaturation that suggests the presence of

complex, polycyclic aromatic systems. Such structures are often associated with significant

biological activity due to their ability to intercalate with DNA, interact with protein active sites,

and participate in various biochemical pathways. This guide, intended for researchers,

scientists, and professionals in drug development, provides an in-depth technical exploration of

the structural isomers of C18H11NO, with a primary focus on the N-phenylcarbazolone scaffold

—a class of compounds with considerable therapeutic promise.

Isomerism, the phenomenon where molecules share the same molecular formula but differ in

their atomic arrangement, plays a critical role in pharmacology. Structural isomers can exhibit

vastly different physical, chemical, and biological properties, including efficacy, toxicity, and

metabolic stability. Understanding and isolating specific isomers is therefore a cornerstone of

rational drug design. This guide will delve into the synthesis, characterization, and potential

applications of C18H11NO isomers, offering field-proven insights and robust experimental

protocols to empower further research and development.
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Part 1: The N-Phenylcarbazolone Isomers: A Core
Focus
Among the various potential structures for C18H11NO, the N-phenylcarbazolone framework

stands out due to the well-documented biological significance of the carbazole nucleus.

Carbazole and its derivatives are recognized as "privileged structures" in medicinal chemistry,

forming the core of numerous natural products and synthetic drugs with a wide array of

activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

The Carbazolone Scaffold: Structure and Isomerism
The core of these molecules is a carbazolone ring system, which is a tricyclic structure

consisting of two benzene rings fused to a five-membered nitrogen-containing ring that also

bears a carbonyl group. The attachment of a phenyl group to the nitrogen atom (N-phenyl)

completes the C18H11NO molecular formula.

The primary source of structural isomerism within the N-phenylcarbazolone class arises from

the position of the carbonyl group on the carbazole framework and the relative positions of the

substituents on the phenyl ring (though for this guide, we will focus on the unsubstituted N-

phenyl group). The carbonyl group can be located at positions 1, 2, 3, or 4 of the carbazole

ring, leading to four distinct regioisomers.
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Caption: Positional isomers of N-phenylcarbazolone based on the carbonyl position.
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The synthesis of the carbazolone core is a key step and can be achieved through several

strategic approaches. The choice of method often depends on the availability of starting

materials and the desired substitution pattern.

Key Synthetic Strategies:
Intramolecular C-H Activation/Annulation: Modern synthetic methods often employ transition

metal catalysis to achieve efficient and selective bond formations. A powerful strategy

involves the copper-catalyzed intramolecular oxidative C-C or C-N coupling of appropriately

substituted anilines and 1,3-diketones or enaminones.[4][5] This approach offers a direct

route to the carbazolone core under relatively mild conditions. The causality behind this

choice lies in the high functional group tolerance and regioselectivity often afforded by

copper catalysis.

Reductive Cyclization: Another classic and robust method is the reductive cyclization of nitro-

containing precursors. For example, an α-substituted 2-nitrophenylcyclohexanone can be

cyclized using reagents like TiCl3 or Fe in acetic acid to form the tetrahydrocarbazolone,

which is then aromatized.[1] This self-validating protocol relies on the well-established

chemistry of nitro group reduction to an amine, which then undergoes intramolecular

condensation.

Graebe-Ullmann Reaction and Related Cyclizations: The Graebe-Ullmann reaction is a

classic method for synthesizing carbazoles, typically involving the thermal or photochemical

decomposition of 1-phenyl-1,2,3-benzotriazoles.[6][7][8] While traditionally used for

carbazoles, modifications of this and other cyclization strategies, like the Cadogan reaction,

can be adapted for carbazolone synthesis.
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Caption: Generalized workflow for copper-catalyzed carbazolone synthesis.
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Experimental Protocol: Copper-Catalyzed Synthesis of a
Carbazolone Derivative
This protocol describes a general procedure for the synthesis of a carbazolone derivative via

copper-catalyzed intramolecular annulation.

Step 1: Synthesis of the Enaminone Intermediate.

To a solution of a substituted aniline (1.0 eq.) and a 1,3-cyclohexanedione derivative (1.1

eq.) in toluene (0.5 M), add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC

analysis indicates complete consumption of the aniline.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to afford the enaminone intermediate.

Step 2: Intramolecular C-N Coupling.

In a sealed tube, combine the enaminone intermediate (1.0 eq.), Cu(OAc)2 (1.5 eq.), and

Na2CO3 (2.0 eq.) in DMF (0.2 M).

Purge the mixture with oxygen for 10 minutes, then seal the tube and heat to 120 °C for

12-24 hours.

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and

dilute with ethyl acetate.

Wash the organic layer with water (3x) and brine (1x). Dry the organic phase over

anhydrous Na2SO4, filter, and concentrate in vacuo.

Purify the resulting crude solid by column chromatography (hexane/ethyl acetate) to yield

the pure carbazolone product.
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Unambiguous identification and differentiation of the C18H11NO isomers are critical. A

combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show a complex pattern of

signals corresponding to the 11 protons. The specific splitting patterns and coupling

constants are invaluable for determining the substitution pattern on the carbazole and N-

phenyl rings.

¹³C NMR: Will display signals for all 18 carbon atoms, with the carbonyl carbon appearing

significantly downfield (typically 170-190 ppm). The chemical shifts of the aromatic

carbons provide further evidence for the isomeric structure.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton

and carbon signals and establishing the connectivity within the molecule, confirming the

specific regioisomer.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm

the molecular formula (C18H11NO) by providing a highly accurate mass measurement of the

molecular ion.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is

characteristic of the carbonyl (C=O) stretching vibration. The exact position can offer clues

about the electronic environment of the carbonyl group.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the

definitive, unambiguous three-dimensional structure of the molecule, confirming the

connectivity and stereochemistry.
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Technique Key Observable Expected Range/Value

HRMS (ESI+) [M+H]⁺
Calculated: 270.0919,

Observed: 270.0915 ± 0.0005

¹H NMR Aromatic Protons 7.0 - 9.0 ppm

¹³C NMR Carbonyl Carbon 170 - 190 ppm

IR C=O Stretch 1650 - 1700 cm⁻¹

Part 2: Biological Activity and Drug Development
Potential
The Carbazole Pharmacophore in Medicine
The carbazole nucleus is a key pharmacophore due to its rigid, planar, and electron-rich

nature, which facilitates effective interaction with biological macromolecules. Its lipophilic

character allows it to cross cell membranes, a desirable property for drug candidates. Several

approved drugs, such as the anti-emetic agent ondansetron (a carbazolone derivative) and the

beta-blocker carvedilol, feature the carbazole scaffold, highlighting its therapeutic relevance.

Therapeutic Targets for C18H11NO Isomers
The structural features of N-phenylcarbazolones make them attractive candidates for targeting

several disease pathways.

Anticancer Activity: Many carbazole derivatives exhibit potent anticancer activity through

various mechanisms, including the inhibition of protein kinases, topoisomerases, and

telomerase, as well as the induction of apoptosis.[1][9] The planar structure of the

carbazolone core is well-suited for intercalating into DNA, disrupting DNA replication and

transcription in cancer cells. Furthermore, these compounds can target key signaling

pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Anti-inflammatory and Neuroprotective Effects: Carbazoles have been shown to possess

significant anti-inflammatory and antioxidant properties.[3] They can modulate inflammatory

pathways by inhibiting enzymes like cyclooxygenase (COX) or by scavenging reactive

oxygen species (ROS). This dual activity makes them promising candidates for the treatment
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of neurodegenerative diseases like Alzheimer's and Parkinson's, where both inflammation

and oxidative stress play a crucial role.
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Caption: Potential inhibition of the PI3K/Akt pathway by C18H11NO isomers.
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While N-phenylcarbazolones represent a highly promising and logical class of isomers for

C18H11NO, the vastness of this chemical space allows for other plausible structures. For

instance, highly fused, planar heterocyclic systems such as derivatives of indolo[3,2,1-

jk]carbazole could exist. The parent indolo[3,2,1-jk]carbazole has the formula C18H11N.[10]

[11] Introducing a carbonyl group would lead to C18H9NO, which is not an isomer but a close

structural relative. However, other substitutions on different fused backbones could theoretically

yield the C18H11NO formula and may possess unique photophysical or biological properties

worthy of investigation.

Conclusion
The molecular formula C18H11NO defines a rich and largely unexplored territory for the

discovery of novel therapeutic agents. This guide has systematically elucidated the structural

diversity, synthesis, and characterization of a key isomeric class: the N-phenylcarbazolones.

Grounded in the proven biological relevance of the carbazole scaffold, these compounds

present significant opportunities for development as anticancer, anti-inflammatory, and

neuroprotective agents. The provided protocols and analytical strategies serve as a robust

framework for researchers to synthesize and unambiguously identify these isomers, while the

discussion of their therapeutic potential aims to inspire further investigation into their

mechanisms of action and structure-activity relationships. As the demand for new and effective

drugs continues to grow, a deep dive into complex chemical spaces like that of C18H11NO will

be essential for driving the next wave of pharmaceutical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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